

A Comprehensive Analysis for Drug Discovery Professionals

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Compound of Interest

Compound Name:	2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
CAS No.:	18600-51-6
Cat. No.:	B102490

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This guide serves as a technical deep-dive into the synthesis, properties, and potential therapeutic applications of **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one**, a member of the promising benzoxazinone class of heterocyclic compounds. As a scaffold, benzoxazinones are of significant interest in medicinal chemistry due to their diverse and potent biological activities. [1][2][3] This document provides researchers, scientists, and drug development professionals with foundational knowledge, detailed experimental protocols, and field-proven insights into this specific molecule and its broader chemical family.

Core Compound Identity and Physicochemical Properties

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a fused heterocyclic system resulting from the combination of a benzene ring and a 1,3-oxazin-6-one ring. [1][4] The substitution of a 4-fluorophenyl group at the 2-position is a key structural feature, often introduced to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and target binding affinity.

Table 1: Chemical Identifiers and Properties



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Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established, with the most common and direct route involving the acylation and subsequent cyclization of anthranilic acid. [2][7][8] The reaction typically proceeds by treating anthranilic acid with two equivalents of an aroyl chloride (in this case, 4-fluorobenzoyl chloride) in a suitable base like pyridine.

The causality behind this choice is twofold: the first equivalent of the aroyl chloride acylates the amino group of anthranilic acid to form an N-acyl anthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride, which is a highly reactive species that readily undergoes intramolecular cyclization to yield the stable benzoxazinone ring system, releasing a molecule of 4-fluorobenzoic acid as a byproduct.[2]

Logical Flow of Synthesis



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Caption: General synthesis workflow for 2-aryl-benzoxazin-4-ones.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

This protocol is a representative method adapted from established procedures for synthesizing 2-aryl-benzoxazin-4-ones.^{[2][8][9]}

- **Reagent Preparation:** To a solution of anthranilic acid (10 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.
- **Acylation:** Add 4-fluorobenzoyl chloride (22 mmol, 2.2 equivalents) dropwise to the cooled solution over 15 minutes. The dropwise addition is critical to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

- Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with cold water until the filtrate is neutral.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one**.
- Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should be determined and compared to literature values.

Biological Activities and Potential Mechanisms of Action

While specific studies on **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one** are limited, the broader class of benzoxazinone derivatives exhibits a wide range of pharmacological activities, making this compound a high-interest candidate for further investigation.[\[2\]](#)[\[4\]](#)

Reported Activities for the Benzoxazinone Scaffold:

- Anti-inflammatory & Analgesic: Many derivatives show significant anti-inflammatory and analgesic effects.[\[2\]](#)[\[10\]](#)
- Antimicrobial: Activity against various strains of bacteria and fungi has been reported.[\[2\]](#)[\[3\]](#)
[\[11\]](#)
- Anticancer: Certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated cytotoxicity against tumor cell lines like P388.[\[12\]](#)
- Enzyme Inhibition: A key mechanism for some benzoxazinones is the inhibition of serine proteases, such as human leukocyte elastase.[\[1\]](#)[\[12\]](#)

Potential Mechanism: Inhibition of Serine Proteases

Human leukocyte elastase (HLE) is a serine protease released by neutrophils during an inflammatory response. While crucial for degrading foreign proteins, its excessive activity can lead to the destruction of host tissues, particularly in the lungs (implicated in emphysema) and

joints (in rheumatoid arthritis). Benzoxazinones can act as inhibitors of HLE, thereby mitigating this tissue damage. The benzoxazinone ring acts as a stable acyl-enzyme intermediate, effectively inactivating the protease.



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Caption: Potential mechanism via inhibition of human leukocyte elastase.

Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity suggested by related structures[12], a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Culture:** Plate human cancer cells (e.g., MDA-MB-231 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one** in DMSO. Create a series of dilutions in culture medium to achieve final

concentrations ranging from 0.1 μM to 100 μM . Ensure the final DMSO concentration in all wells is $\leq 0.5\%$ to avoid solvent toxicity.

- Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO_2 .
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Summary of Quantitative Data

While specific quantitative data for **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one** is not available in the initial search results, structure-activity relationship (SAR) studies on related compounds provide valuable benchmarks.[\[12\]](#)

Table 2: Representative Cytotoxicity Data for 2-Aryl-4H-3,1-benzoxazin-4-ones



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This table illustrates that substitutions on the 2-aryl ring significantly impact cytotoxic activity. The presence of a nitro group, a strong electron-withdrawing group, appears to enhance potency. The 4-fluoro substitution on the topic compound is also electron-withdrawing, suggesting it may possess favorable activity worth investigating.

Conclusion and Future Directions

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a synthetically accessible compound belonging to a pharmacologically significant class of heterocycles.[1][2] Based on the extensive literature on its parent scaffold, it holds considerable promise as a lead structure for developing novel therapeutic agents, particularly in the areas of inflammation and oncology.

Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating the compound against a wide panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes to fully characterize its activity profile.
- **Mechanism of Action Studies:** Identifying the specific molecular target(s) through techniques like thermal shift assays, affinity chromatography, or kinome profiling.
- **Structure-Activity Relationship (SAR) Exploration:** Synthesizing analogs with varied substitutions on both the benzoxazinone core and the 2-phenyl ring to optimize potency and selectivity.

- In Vivo Evaluation: Advancing promising candidates into animal models of disease to assess efficacy, pharmacokinetics, and safety profiles.

The versatility and proven biological relevance of the 4H-3,1-benzoxazin-4-one core make **2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one** a compelling subject for continued investigation in modern drug discovery.[1]

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